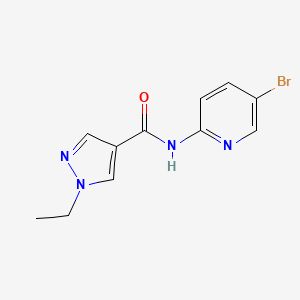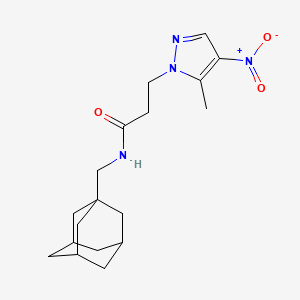
N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential medical applications. This compound is a kinase inhibitor, which means that it works by blocking certain enzymes in the body that are involved in cell growth and division. In
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 has been studied extensively for its potential use in the treatment of various types of cancer. Specifically, this compound has been shown to be effective in inhibiting the growth and spread of cancer cells in several different types of cancer, including liver, kidney, and thyroid cancer. In addition, N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 works by inhibiting the activity of several different enzymes in the body that are involved in cell growth and division. Specifically, this compound inhibits the activity of the RAF kinase and the VEGFR-2 receptor, both of which are involved in the development and growth of cancer cells. By blocking these enzymes, N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 can slow down or stop the growth of cancer cells, which can help to prevent the spread of cancer throughout the body.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 has been shown to have several different biochemical and physiological effects in the body. Specifically, this compound has been shown to inhibit the growth and division of cancer cells, as well as to reduce the formation of new blood vessels that can supply nutrients to cancer cells. In addition, N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and improve overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 for lab experiments is its ability to inhibit the growth and division of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development, as well as for testing potential new cancer treatments. However, one of the limitations of N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 is that it can be toxic to normal cells in the body, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several different future directions for research on N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006. One potential area of research is the development of new and more effective cancer treatments that incorporate this compound. Another area of research is the study of the mechanisms by which N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 inhibits the growth and division of cancer cells, which could lead to the development of new drugs that target these mechanisms. Finally, research on the potential use of N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-4-carboxamide 43-9006 in the treatment of other diseases, such as rheumatoid arthritis and psoriasis, could also be an important area of future study.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-2-16-7-8(5-14-16)11(17)15-10-4-3-9(12)6-13-10/h3-7H,2H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKVPKLUGFLWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4367824.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4367827.png)


![3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B4367842.png)
![1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4367849.png)
![N-1-adamantyl-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4367855.png)
![N-[1-(1-adamantyl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4367868.png)
![N-2-adamantyl-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4367870.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4367871.png)
![4-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4367872.png)
![N-(1-adamantylmethyl)-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4367877.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B4367885.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B4367893.png)